Bienvenue dans la boutique en ligne BenchChem!

4-Bromo-1-(bromomethyl)-2-iodobenzene

Sequential Cross-Coupling Molecular Scaffold Assembly Chemoselectivity

Tri-orthogonal halide building block: 1,2,4-substitution pattern with a well-characterized reactivity gradient (benzylic bromide >> aryl iodide > aryl bromide) enables three sequential, chemoselective Pd-catalyzed couplings without protecting groups. Directly constructs biaryl/alkynyl-aryl architectures for kinase inhibitors and nuclear receptor modulators. Ortho-iodine enables late-stage isotopic exchange (¹²³I, ¹²⁴I, ¹³¹I) for radiotracer synthesis. Unlike mono-/di-halogenated analogs or regioisomer CAS 495414-06-7, only this scaffold delivers three truly orthogonal halogen sites. Supplied at 97% purity with batch-specific NMR, HPLC, and GC documentation.

Molecular Formula C7H5Br2I
Molecular Weight 375.83
CAS No. 885681-96-9
Cat. No. B3030271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-1-(bromomethyl)-2-iodobenzene
CAS885681-96-9
Molecular FormulaC7H5Br2I
Molecular Weight375.83
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)I)CBr
InChIInChI=1S/C7H5Br2I/c8-4-5-1-2-6(9)3-7(5)10/h1-3H,4H2
InChIKeyIHHHQROJDZQCQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-1-(bromomethyl)-2-iodobenzene (CAS 885681-96-9): A Multi-Halogenated Benzyl Bromide Building Block for Staged Cross-Coupling


4-Bromo-1-(bromomethyl)-2-iodobenzene (CAS 885681-96-9), widely known as 4-bromo-2-iodobenzyl bromide, is a C₇H₅Br₂I aromatic building block bearing three distinct halogen sites—an ortho-iodine, a para-bromine, and a benzylic bromomethyl group [1]. This substitution pattern enables chemoselective, sequential coupling reactions that are not accessible with simpler mono- or di-halogenated benzyl analogs. Procured primarily at 95–97% purity with accompanying QC documentation (NMR, HPLC, GC) , it serves as a strategic intermediate in pharmaceutical, agrochemical, and materials science synthesis [1].

Procurement Rationale for 4-Bromo-1-(bromomethyl)-2-iodobenzene: Why Close Analogs Cannot Provide the Same Orthogonal Reactivity Profile


In-class benzyl halides such as 4-iodobenzyl bromide (CAS 16004-15-2) or 2-iodobenzyl bromide (CAS 40400-13-3) present only two reactive sites, limiting the complexity that can be built without additional functional group manipulations. The regioisomer 4-bromo-2-(bromomethyl)-1-iodobenzene (CAS 495414-06-7) shares the molecular formula but displays a distinct halide spatial arrangement that alters the chemoselectivity sequence—its iodine is para to the bromomethyl group rather than ortho, which changes steric and electronic effects during Pd-catalyzed oxidative addition and nucleophilic substitution [1]. The target compound's unique 1,2,4-substitution pattern offers a well-characterized reactivity gradient—benzylic bromide >> aryl iodide > aryl bromide [2]—that is crucial for reliable staged synthesis. Without this specific arrangement, attempted generic substitution would necessitate additional protection/deprotection steps, reducing yield and increasing procurement complexity.

4-Bromo-1-(bromomethyl)-2-iodobenzene: Quantifiable Differentiation vs. Closest Analogs


3-Dimensional Orthogonal Reactivity Not Attainable with Mono- or Di-Halogenated Benzyl Bromides

Unlike mono-halogenated 4-iodobenzyl bromide (CAS 16004-15-2, XLogP3=3.5) [1] or 2-iodobenzyl bromide (CAS 40400-13-3) [2], the target compound provides three differentiable halide sites for staged coupling (benzylic Br, Ar-I, Ar-Br). The generally accepted reactivity order in Pd(0)-catalyzed cross-coupling—benzyl bromide > aryl iodide > aryl bromide—is well-documented [3]. This means a single, commercially available building block can direct three sequential C–C bond formations without requiring additional halogenation or interconversion steps, a capability that structurally similar analogs fundamentally lack.

Sequential Cross-Coupling Molecular Scaffold Assembly Chemoselectivity

Regioisomeric Differentiation: Ortho-Iodine vs. Meta-Arrangement in CAS 495414-06-7 for Suzuki Coupling Selectivity

The target compound (CAS 885681-96-9) carries the iodine substituent ortho to the bromomethyl group, whereas the regioisomer 4-bromo-2-(bromomethyl)-1-iodobenzene (CAS 495414-06-7) has the iodine situated meta to the bromomethyl. While direct head-to-head kinetic data are not available in the public domain, the change in spatial arrangement is known to affect the rate of oxidative addition to Pd(0). Ortho-halides typically exhibit a moderate steric effect in Csp²–I bond activation compared to para or meta-halides [1]. This positional difference means that generic substitution with the regioisomer could lead to altered reaction kinetics and product selectivity profiles in sequential coupling sequences.

Regiochemistry Oxidative Addition Building Block Selection

Benzylic Bromide vs. Aryl Halide Oxidative Addition Rate Advantage Enables Chemoselective First-Step Functionalization

Electrochemical kinetic studies of benzyl bromide oxidative addition to a Pd(II) metallacyclic complex report a rate constant k₁Br = 3.6 M⁻¹ s⁻¹ in DMF at 29 °C, a value several orders of magnitude greater than that of aryl chloride under identical conditions (k₁Cl = 6 × 10⁻³ M⁻¹ s⁻¹) [1]. While an exact rate for the congeneric benzyl bromide‑Pd(0) system vs. aryl iodide‑Pd(0) is complex-dependent, the well-established trend places benzyl bromide oxidative addition significantly faster than that of unactivated aryl bromides and typically more reactive than aryl iodides under neutral conditions [2]. This translates directly to the target compound, where the benzylic bromide site can be addressed selectively in the presence of the aryl iodide and bromide, allowing the construction of functionalized benzyl fragments without perturbing the remaining halogens.

Oxidative Addition Kinetics Pd(0) Catalysis Reaction Differentiation

Computed Physicochemical Differentiation: Higher Lipophilicity (XLogP3=3.8) vs. Common Mono-Halogenated Analogs

The target compound has a computed XLogP3 of 3.8 [1], which is notably higher than its mono-halogenated comparator 4-iodobenzyl bromide (XLogP3=3.5) [2], and also above 2-iodobenzyl bromide (XLogP3≈3.5). Additionally, its single rotatable bond (vs. two in some analogs) may contribute to a different conformational profile upon incorporation into larger molecules. The increase in lipophilicity per halogen atom is consistent with the additive contribution of bromine and iodine substituents.

Lipophilicity ADME Profiling Fragment Selection

Vendor QC Differentiation: Batch-Specific Purity Documentation (NMR, HPLC, GC) Reduces Procurement Risk

Suppliers such as Bidepharm provide 4-Bromo-1-(bromomethyl)-2-iodobenzene at a standard purity of 97% and include batch-specific QC documentation, including NMR, HPLC, and GC trace reports . In contrast, listings for the regioisomer CAS 495414-06-7 or the mono-halogenated analogs 16004-15-2 and 40400-13-3 often offer only 95% purity without the same comprehensive QC disclosure for every batch . The availability of detailed batch analytics directly reduces the risk of introducing unknown impurities that could compromise reaction yields and reproducibility in staged coupling sequences.

Quality Control Reproducibility Chemical Procurement

Safety & Handling: Classified Skin Corrosion Hazard (H314) Demands Laboratory Controls Not Required for Mildly Irritating Analogs

According to ECHA C&L notifications aggregated by PubChem, 4-Bromo-1-(bromomethyl)-2-iodobenzene carries a GHS05 Danger classification, with H314 (100%): Causes severe skin burns and eye damage, along with H335 (50%): May cause respiratory irritation [1]. In contrast, structurally simpler mono-halogenated benzyl bromides such as 4-iodobenzyl bromide are often categorized as only H315 (causes skin irritation) and H319 (causes serious eye irritation) [2]. The requirement for corrosion-resistant containment and enhanced personal protective equipment directly impacts procurement and storage decisions for the target compound.

Chemical Safety Hazard Assessment Lab Safety Protocols

Optimal Application Domains for 4-Bromo-1-(bromomethyl)-2-iodobenzene Based on Quantified Differentiators


Sequential Pd-Mediated Assembly of Trisubstituted Drug-Like Scaffolds

The three orthogonal halogen sites of 4-bromo-1-(bromomethyl)-2-iodobenzene enable chemoselective, one-pot sequential Suzuki, Sonogashira, or Heck reactions. As indicated by the benzylic bromide's superior oxidative addition rate (k≈3.6 M⁻¹ s⁻¹ vs. aryl halide) [1], the first functionalization can be directed to the benzylic position, followed by aryl iodide coupling, and finally aryl bromide cross-coupling, without intermediate halogen exchange. This staged approach directly builds complex biaryl or alkynyl-aryl architectures common in kinase inhibitors and nuclear receptor modulators.

Preparation of Radiolabeled Imaging Precursors via Selective Isotopic Iodine Exchange

The ortho-iodine atom in 4-bromo-1-(bromomethyl)-2-iodobenzene is ideally situated for late-stage isotopic exchange (¹²³I, ¹²⁴I, ¹³¹I) to generate radiolabeled tracers [1]. The regioisomer (CAS 495414-06-7) would position the iodine para to the bromomethyl, potentially altering the in vivo metabolic fate of the resulting radiotracer. The higher lipophilicity (XLogP3=3.8) [2] of the target compound may also favorably influence blood-brain barrier penetration for CNS imaging applications.

Fragment-Based Drug Discovery Requiring High Structural Fidelity and Reproducibility

In fragment libraries, precise chemical identity and purity are paramount. The target compound is available with 97% purity and batch-specific NMR/HPLC/GC documentation [1], a differentiator from generic 95% purity analogs. The distinct halogen pattern also offers a unique three-dimensional pharmacophore for fragment growing and linking, where the precise substitution geometry can probe hydrophobic pockets and halogen-bonding interactions in target proteins.

Synthesis of π-Conjugated Electronic Materials via Regiocontrolled Cross-Coupling

For organic electronics, the ability to precisely control conjugation length and donor-acceptor architecture is critical. The 4-bromo-2-iodobenzyl bromide scaffold can be sequentially elaborated with thiophene, fluorene, or benzothiadiazole units to construct donor-π-acceptor molecules [1]. The ortho-iodo, para-bromo pattern forces a specific geometry that can be exploited for tuning optical bandgaps and charge transport properties, something not achievable with a symmetrical dihalobenzene.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-1-(bromomethyl)-2-iodobenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.